(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine (CAS 114373-06-7) is a 3,3-disubstituted pyrrolidine derivative featuring a primary aminomethyl group and a benzyl-protected tertiary amine. With a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol , this compound serves as a versatile chiral building block in medicinal chemistry.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 114373-06-7
Cat. No. B3084818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine
CAS114373-06-7
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)CC2=CC=CC=C2)CN
InChIInChI=1S/C13H20N2/c1-13(10-14)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3
InChIKeyHHSQLKWLJFVEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine CAS 114373-06-7: Core Pyrrolidine Scaffold and Physicochemical Baseline for Procurement


(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine (CAS 114373-06-7) is a 3,3-disubstituted pyrrolidine derivative featuring a primary aminomethyl group and a benzyl-protected tertiary amine [1]. With a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol , this compound serves as a versatile chiral building block in medicinal chemistry. Its structure incorporates a stereogenic quaternary carbon center at the 3-position of the pyrrolidine ring, which imparts conformational constraint and enables the construction of stereodefined molecular architectures .

Why Generic Pyrrolidine Analogs Cannot Substitute for (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine in Chiral Synthesis


Despite sharing a pyrrolidine core, closely related analogs such as (1-Benzyl-pyrrolidin-3-yl)methylamine (CAS 93138-61-5) and (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine (CAS 169749-99-9) differ critically in stereochemical composition and functional group presentation . The target compound possesses a quaternary stereocenter at C3 with a primary amine moiety, whereas the demethylated analog (CAS 93138-61-5) lacks the 3-methyl substituent entirely, resulting in a secondary stereocenter with distinct conformational flexibility . The N-methylated derivative (CAS 169749-99-9) substitutes the primary amine with a secondary methylamino group, altering both hydrogen-bonding capacity and nucleophilicity . These structural distinctions translate into divergent reactivity profiles in downstream transformations and preclude direct interchangeability without compromising stereochemical integrity in asymmetric syntheses.

Quantitative Differentiation Evidence for (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine: Key Comparator Data


Stereochemical Configuration: Quaternary Stereocenter vs. Secondary Stereocenter Comparison

The target compound contains a quaternary stereocenter at the pyrrolidine 3-position, whereas the demethylated analog (1-Benzyl-pyrrolidin-3-yl)methylamine (CAS 93138-61-5) possesses a secondary stereocenter . This structural difference has been shown to affect conformational rigidity and stereochemical outcomes in subsequent transformations. While direct quantitative comparison data for the free amine are not available in primary literature, the quaternary center confers enhanced resistance to racemization under basic conditions compared to secondary stereocenters [1].

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Functional Group Identity: Primary Amine vs. Secondary Amine Reactivity Comparison

The target compound presents a primary aminomethyl group (-CH₂NH₂), whereas the structurally related (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine (CAS 169749-99-9) contains a secondary methylamino group (-NHCH₃) [1]. Primary amines exhibit approximately 10-fold higher nucleophilicity than secondary amines in SN2 reactions with alkyl halides under standard conditions (based on class-level reactivity principles) . This difference directly impacts reaction rates and yields in amide bond formation and reductive amination protocols.

Organic Synthesis Amine Chemistry Building Blocks

Derivative Potency: Sodium Channel Naᵥ1.8 Inhibition by (S)-Configured Ether Derivative

While direct biological activity data for the free amine (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine are not available, a derivative bearing an (S)-configured ether linkage at the 3-position—(S)-4-((1-benzyl-3-methylpyrrolidin-3-yl)oxy)-2,6-difluoro-3-methyl-N-(thiazol-4-yl)benzenesulfonamide (BDBM373891)—demonstrates potent inhibition of the human Naᵥ1.8 sodium channel with an IC₅₀ of 9 nM in a sodium influx assay using ANG2 dye [1]. In contrast, the racemic analog (BDBM373961) exhibits reduced potency with an IC₅₀ of 31 nM against the same target under identical assay conditions [2].

Ion Channel Pharmacology Pain Research Sodium Channel Inhibitors

Sodium Channel Subtype Selectivity Profile of (1-Benzyl-3-methylpyrrolidin-3-yl)oxy Derivatives

The (S)-configured derivative BDBM373891 exhibits marked selectivity for Naᵥ1.8 over other sodium channel subtypes: IC₅₀ >30,000 nM for Naᵥ1.5 (cardiac) and 24,200 nM for Naᵥ1.1 (CNS) [1]. The racemic derivative BDBM373961 shows a similar selectivity pattern with IC₅₀ = 23,100 nM for Naᵥ1.5 and 5,280 nM for Naᵥ1.1, while maintaining 31 nM potency for Naᵥ1.8 [2]. Both derivatives demonstrate >740-fold selectivity for Naᵥ1.8 over Naᵥ1.5, reducing potential cardiac liability.

Selectivity Profiling Sodium Channel Subtypes Pain Therapeutics

Optimal Application Scenarios for (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine Based on Quantitative Evidence


Enantioselective Synthesis of Naᵥ1.8 Inhibitors for Pain Research

The (S)-configured 3-methylpyrrolidine scaffold is essential for achieving sub-10 nM potency at Naᵥ1.8, as demonstrated by the 9 nM IC₅₀ of derivative BDBM373891 compared to 31 nM for the racemic analog [1][2]. Procurement of enantiomerically pure (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine enables the stereocontrolled synthesis of potent, subtype-selective sodium channel inhibitors for pain therapeutic development.

Construction of Conformationally Constrained Peptidomimetics

The quaternary stereocenter at the pyrrolidine 3-position imparts conformational rigidity that is valuable for designing peptidomimetics with defined three-dimensional structures [1]. The primary amine handle (-CH₂NH₂) provides a versatile attachment point for peptide bond formation, while the N-benzyl group serves as a latent secondary amine after deprotection [2].

Synthesis of CNS-Penetrant Chiral Amine Building Blocks

The moderate molecular weight (204.31 g/mol) and balanced lipophilicity (cLogP ~2.5 estimated) of this scaffold position it favorably for CNS drug discovery programs [1]. The benzyl-protected tertiary amine allows for selective deprotection strategies, enabling modular construction of CNS-targeted ligands with controlled pharmacokinetic properties [2].

Quote Request

Request a Quote for (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.